4,4-Difluoro-1-[(3-fluorophenyl)methyl]cyclohexane-1-carboxylic acid
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Overview
Description
4,4-Difluoro-1-[(3-fluorophenyl)methyl]cyclohexane-1-carboxylic acid is a fluorinated organic compound with potential applications in various fields of chemistry and industry. The presence of multiple fluorine atoms in its structure imparts unique chemical properties, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Difluoro-1-[(3-fluorophenyl)methyl]cyclohexane-1-carboxylic acid typically involves the fluorination of cyclohexane derivatives. One common method includes the reaction of cyclohexane-1-carboxylic acid with fluorinating agents such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions: 4,4-Difluoro-1-[(3-fluorophenyl)methyl]cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted cyclohexane derivatives.
Scientific Research Applications
4,4-Difluoro-1-[(3-fluorophenyl)methyl]cyclohexane-1-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of 4,4-Difluoro-1-[(3-fluorophenyl)methyl]cyclohexane-1-carboxylic acid involves its interaction with molecular targets through its fluorine atoms. The fluorine atoms can form strong hydrogen bonds and interact with various enzymes and receptors, influencing their activity. The compound’s unique structure allows it to modulate specific biochemical pathways, making it a valuable tool in research and development.
Comparison with Similar Compounds
- 4,4-Difluoro-1-phenylcyclohexane-1-carboxylic acid
- 3,3-Difluoro-1-[(3-fluorophenyl)methyl]cyclohexane-1-carboxylic acid
- 4,4-Difluoro-1-[(4-fluorophenyl)methyl]cyclohexane-1-carboxylic acid
Comparison: Compared to similar compounds, 4,4-Difluoro-1-[(3-fluorophenyl)methyl]cyclohexane-1-carboxylic acid exhibits unique properties due to the specific positioning of the fluorine atoms
Properties
IUPAC Name |
4,4-difluoro-1-[(3-fluorophenyl)methyl]cyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3O2/c15-11-3-1-2-10(8-11)9-13(12(18)19)4-6-14(16,17)7-5-13/h1-3,8H,4-7,9H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYOYJVBLIDGXKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1(CC2=CC(=CC=C2)F)C(=O)O)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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